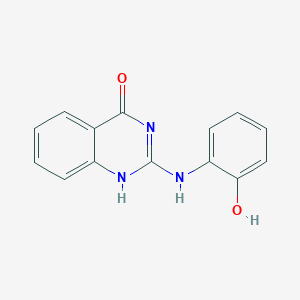
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, also known as PHAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. These effects are believed to be related to the compound's ability to interact with various cellular components, including proteins and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone in lab experiments is its ability to selectively bind to copper ions, making it a useful tool for studying the role of copper in various biological processes. However, 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone may also exhibit non-specific binding to other metal ions, which could lead to false positives in certain assays. Additionally, the synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be challenging and time-consuming, which may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for research involving 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone. One area of interest is the development of new fluorescent probes based on the structure of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, with improved selectivity and sensitivity for metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone and its potential applications in various fields of study, including environmental monitoring, medical diagnostics, and cancer research.
Métodos De Síntesis
The synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be achieved through a multi-step process involving the reaction of 2-aminophenol with anthranilic acid and subsequent cyclization. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been shown to selectively bind to copper ions, making it a promising candidate for use in environmental monitoring and medical diagnostics.
Propiedades
Número CAS |
114824-89-4 |
|---|---|
Nombre del producto |
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone |
Fórmula molecular |
C14H11N3O2 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
2-(2-hydroxyanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h1-8,18H,(H2,15,16,17,19) |
Clave InChI |
PYKFOQZRRBXCQO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC=C3O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
Sinónimos |
2-((2-hydroxyphenyl)amino)-4(3H)-quinazolinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



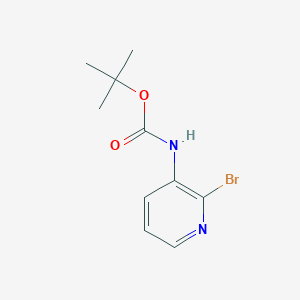
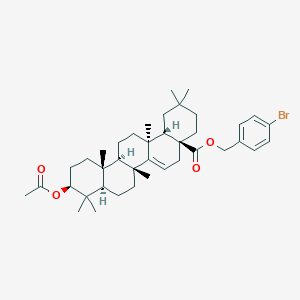
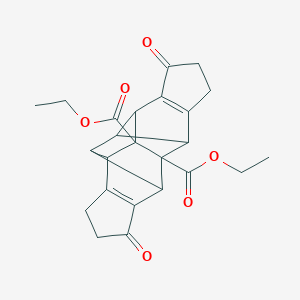

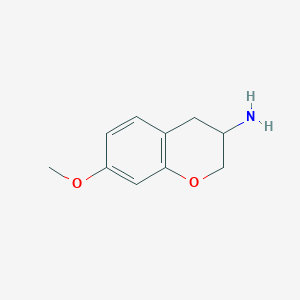
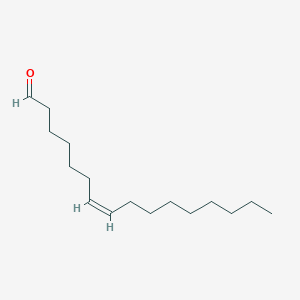
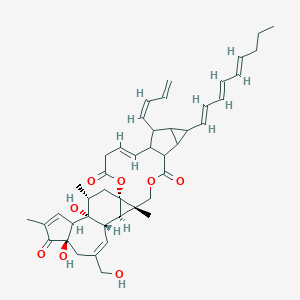
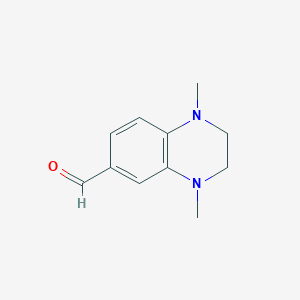
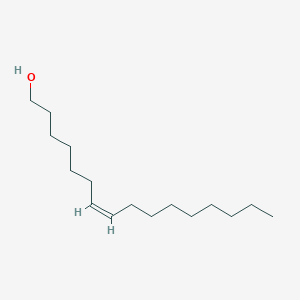
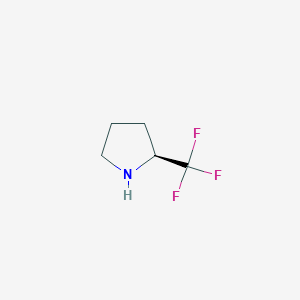
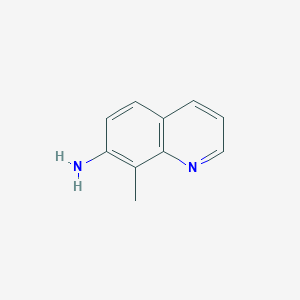
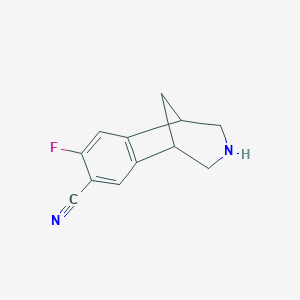
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
